Rotigotine is a synthetic compound belonging to the class of non-ergoline dopamine agonists. [] It acts as a dopamine receptor agonist, specifically targeting D1, D2, and D3 receptors. [, ] Its primary role in scientific research is to investigate the dopaminergic system and its involvement in various neurological and physiological processes.
Rotigotine is synthesized from natural and synthetic precursors, with its structure being derived from the 2-tetralone framework. It is classified under the chemical category of thienyl compounds due to the presence of a thienyl group in its molecular structure. The compound is available in various formulations, including transdermal patches, which allow for sustained release into the bloodstream.
The synthesis of Rotigotine has been explored through various methods, with significant advancements in both traditional and chemoenzymatic approaches.
Recent developments have introduced chemoenzymatic methods that utilize engineered enzymes for more efficient synthesis. For instance, an enzyme variant (IR-36-M5) has been employed to facilitate the reductive amination process, yielding Rotigotine with improved enantioselectivity and reduced environmental impact compared to traditional methods .
Rotigotine has a complex molecular structure characterized by its unique arrangement of atoms:
Rotigotine participates in various chemical reactions that are essential for its synthesis and potential modification:
Rotigotine exerts its therapeutic effects primarily through:
The efficacy of Rotigotine is influenced by its pharmacokinetics, including absorption rates from transdermal patches and metabolism in the liver .
Rotigotine exhibits several important physical and chemical properties:
Rotigotine is primarily used in clinical settings for:
Additionally, ongoing research explores potential applications in other neurological disorders where dopamine dysregulation is implicated .
Rotigotine, chemically designated as (S)-6-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol, belongs to the aminotetralin class of non-ergoline dopamine agonists. Its molecular structure features a naphthalene backbone linked to a thiophene ethylamine group, conferring high lipophilicity essential for transdermal delivery. Unlike ergoline derivatives (e.g., bromocriptine), rotigotine lacks the ergot alkaloid scaffold, eliminating associated risks of fibrotic complications. The compound’s stereochemistry is critical: the (S)-enantiomer exhibits 15-fold greater dopamine receptor affinity than the (R)-form. Functionally, rotigotine activates dopaminergic pathways without requiring metabolic conversion, distinguishing it from prodrugs like levodopa [3] [10].
Rotigotine demonstrates broad-spectrum agonist activity across all dopamine receptor subtypes, with binding affinities (Ki) and functional potencies (EC₅₀) varying significantly:
Table 1: Receptor Binding Affinities and Functional Potencies of Rotigotine
Receptor | Ki (nM) | Functional EC₅₀ (nM) | Agonist Efficacy |
---|---|---|---|
D1 | 83 | 1.0 | Full agonist |
D2 | 13.5 | 0.7 | Full agonist |
D3 | 0.71 | 0.5 | Full agonist |
D4 | 3.9–15* | 5.2 | Full agonist |
D5 | 5.4 | 1.8 | Full agonist |
Variability due to D4 receptor isoforms [1] [9] [10]
Notably, while radioligand binding shows 10-fold higher D3 affinity versus D2/D4/D5 and 100-fold versus D1, functional assays reveal near-equipotent agonist efficacy at D1, D2, and D3 receptors. This discrepancy arises from rotigotine’s selective binding to high-affinity agonist states of G protein-coupled receptors (GPCRs), where receptor reserve and coupling efficiency influence functional outputs. In cellular dielectric spectroscopy studies, rotigotine activates D1 receptors with pEC₅₀ = 9.0, comparable to D2 (pEC₅₀ = 9.4) and D3 (pEC₅₀ = 9.7), confirming balanced D1/D2-like agonism [1] [9].
Rotigotine’s receptor profile bridges the gap between ergoline/non-ergoline agonists:
Table 2: Dopamine Receptor Selectivity Profiles of Agonists
Agonist | D1 Activity | D2 Activity | D3 Activity | D1:D2 Potency Ratio |
---|---|---|---|---|
Rotigotine | High (EC₅₀=1.0 nM) | High (EC₅₀=0.7 nM) | Very high (EC₅₀=0.5 nM) | 1.4:1 |
Apomorphine | High | High | High | ~1:1 |
Pramipexole | Negligible | Moderate | High | >1000:1 |
Ropinirole | Negligible | Moderate | Moderate | >500:1 |
Data synthesized from [1] [5] [9]
This balanced D1/D2 agonism may underlie rotigotine’s efficacy in treating non-motor symptoms (e.g., bladder dysfunction in Parkinson disease) via striatal D1 pathways [4].
Beyond dopamine receptors, rotigotine engages:
Critically, rotigotine shows no interaction with 5-HT2B receptors—a safety advantage over ergot agonists linked to valvulopathy. Its polypharmacology thus integrates dopaminergic efficacy with noradrenergic/serotonergic modulation, offering broad-spectrum symptomatic control in Parkinson disease and restless legs syndrome [3] [7] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7